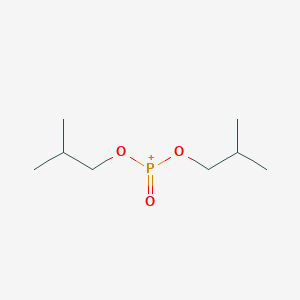

Phosphonate de diisobutyle

Vue d'ensemble

Description

La Praeruptorine A est un composé naturel de coumarine dérivé des racines de Peucedanum praeruptorum Dunn, une plante médicinale chinoise traditionnelle. Elle est connue pour ses diverses activités pharmacologiques, notamment ses effets anti-inflammatoires, antitumoraux et cardioprotecteurs .

Applications De Recherche Scientifique

Praeruptorin A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying coumarin derivatives and their reactions.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Explored for its potential in treating cardiovascular diseases, cancer, and inflammatory conditions

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mécanisme D'action

Target of Action

Diisobutyl Phosphonate, also known as bis(2-methylpropoxy)-oxophosphanium or Diisobutylphosphite, primarily targets osteoclasts . Osteoclasts are cells that resorb bone, thereby playing a critical role in bone remodeling. The compound has a high affinity for bone mineral, particularly hydroxyapatite binding sites on bony surfaces undergoing active resorption .

Mode of Action

Diisobutyl Phosphonate inhibits osteoclastic bone resorption . It attaches to hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption . When osteoclasts begin to resorb bone impregnated with the compound, the released Diisobutyl Phosphonate impairs the osteoclasts’ ability to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . It also reduces osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Biochemical Pathways

The biochemical pathways affected by Diisobutyl Phosphonate involve the mevalonate pathway . This pathway generates isoprenoid lipids utilized for the post-translational modification of small GTP-binding proteins essential for osteoclast function . The compound inhibits the enzyme farnesyl pyrophosphate synthase (FPPS) in osteoclasts, which is a key enzyme in this pathway .

Pharmacokinetics

It’s known that phosphonates, in general, have a high affinity for calcium ions, leading to their rapid clearance from the circulation and targeting of hydroxyapatite bone mineral surfaces at sites of active bone remodeling .

Result of Action

The result of Diisobutyl Phosphonate’s action is the inhibition of bone resorption, leading to a decrease in osteoclast activity . This can have beneficial effects in conditions characterized by excessive bone resorption, such as osteoporosis, metastatic bone disease, and Paget’s disease .

Analyse Biochimique

Biochemical Properties

Diisobutyl Phosphonate can mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This interaction with enzymes and other biomolecules makes Diisobutyl Phosphonate a potential lead compound for the development of a variety of drugs .

Cellular Effects

Given its ability to mimic phosphates and carboxylates of biological molecules, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Diisobutyl Phosphonate involves its interaction with the C–P bond. All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond .

Metabolic Pathways

Diisobutyl Phosphonate is involved in the metabolic pathways where the key step is the intramolecular rearrangement of phosphoenolpyruvate to phosphonopyruvate . It interacts with enzymes such as PEP phosphomutase .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La Praeruptorine A peut être synthétisée par différentes voies chimiques. Une méthode courante implique l'estérification de la cis-khellactone avec des réactifs appropriés dans des conditions contrôlées . La réaction nécessite généralement l'utilisation de catalyseurs et de solvants spécifiques pour obtenir des rendements élevés et une pureté élevée.

Méthodes de production industrielle

Dans les milieux industriels, la Praeruptorine A est souvent extraite des racines séchées de Peucedanum praeruptorum Dunn. Le processus d'extraction implique l'utilisation de solvants tels que l'éthanol ou le méthanol, suivi d'étapes de purification telles que la chromatographie pour isoler le composé .

Analyse Des Réactions Chimiques

Types de réactions

La Praeruptorine A subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles ou des électrophiles dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Nucléophiles comme les halogénures, électrophiles comme les halogénoalcanes.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

La Praeruptorine A a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour l'étude des dérivés de coumarine et de leurs réactions.

Biologie : Étudiée pour ses effets sur les processus cellulaires, notamment l'apoptose et la régulation du cycle cellulaire.

Médecine : Explorée pour son potentiel dans le traitement des maladies cardiovasculaires, du cancer et des affections inflammatoires

Industrie : Utilisée dans le développement de produits pharmaceutiques et nutraceutiques.

Mécanisme d'action

La Praeruptorine A exerce ses effets par le biais de diverses cibles moléculaires et voies :

Blocage des canaux calciques : Elle inhibe l'afflux de calcium, ce qui est crucial pour ses effets cardioprotecteurs.

Inhibition de NF-κB : Elle supprime l'activation de NF-κB, un régulateur clé de l'inflammation.

Voie ERK1/2 : Elle réduit la voie de signalisation ERK1/2, qui est impliquée dans la prolifération et la survie cellulaires.

Comparaison Avec Des Composés Similaires

Composés similaires

Praeruptorine B : Un autre dérivé de coumarine ayant des activités pharmacologiques similaires.

Peucedanocoumarine I, II, III : Composés présentant des similitudes structurales et des bioactivités comparables.

Unicité

La Praeruptorine A est unique en raison de sa structure moléculaire spécifique, qui lui permet d'interagir avec de multiples cibles et voies. Sa capacité à inhiber l'afflux de calcium et l'activation de NF-κB la distingue des autres composés similaires .

Activité Biologique

Diisobutylphosphite (DIBP) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article explores the biological mechanisms, pharmacological potential, and toxicity profiles associated with DIBP, supported by recent research findings and case studies.

Chemical Structure and Properties

Diisobutylphosphite is represented by the chemical formula and is characterized by a phosphorus atom bonded to two isobutyl groups and an oxygen atom. Its structure contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of DIBP can be categorized into several key areas:

- Antioxidant Properties : DIBP has been shown to exhibit antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Studies indicate that DIBP can scavenge free radicals, thereby protecting cells from oxidative damage.

- Enzyme Inhibition : DIBP has demonstrated the ability to inhibit various enzymes, including glutathione reductase (GR). The inhibition of GR affects cellular redox balance and can lead to increased oxidative stress in cells. The inhibition constants (Ki) for DIBP against GR have been determined through enzyme kinetics studies, indicating its potential as a biochemical modulator .

- Cytotoxicity : Research has indicated that DIBP exhibits cytotoxic effects on certain cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 to 30 mM against various cancer cell lines, suggesting that it may have potential as an anticancer agent .

Antioxidant Activity

A study evaluating the antioxidant capacity of DIBP employed the DPPH assay, revealing an IC50 value of approximately 2.49 mg/mL, which indicates moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 0.1 mg/mL) .

Enzyme Inhibition Studies

The inhibition of glutathione reductase by DIBP was characterized using Lineweaver–Burk plots, revealing a competitive inhibition mechanism. The calculated Ki values suggest that DIBP's interaction with the enzyme may influence pathways related to cellular defense mechanisms against oxidative stress .

Cytotoxic Effects on Cancer Cells

In vitro studies have assessed the cytotoxicity of DIBP on various cancer cell lines, including HeLa and MCF-7 cells. The results indicated that DIBP could induce significant cytotoxic effects with IC50 values ranging from 10 to 30 mM. Notably, these values suggest a selective action against cancerous cells compared to normal fibroblasts, highlighting its potential therapeutic applications .

Case Studies

- Case Study on Anticancer Activity : A study published in ACS Chemical Reviews evaluated diisobutylphosphite's effects on breast cancer cells (MCF-7). The compound was found to induce apoptosis through ROS generation, leading to cell cycle arrest at the G1 phase .

- Toxicological Assessment : A comprehensive toxicological assessment indicated that while DIBP exhibits beneficial biological activities, it also poses risks at higher concentrations. The LC50 values for various cell lines were comparable to those of established chemotherapeutic agents, necessitating further investigation into its safety profile in vivo .

Propriétés

IUPAC Name |

bis(2-methylpropoxy)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKOILOWXGLVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO[P+](=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922806 | |

| Record name | Bis(2-methylpropyl) phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-24-8 | |

| Record name | Diisobutylphosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYL PHOSPHONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-methylpropyl) phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.